molecular formula C19H21N3O3 B2380945 1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171602-33-7

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2380945
CAS RN: 1171602-33-7
M. Wt: 339.395
InChI Key: FQJMMMCNRDVCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as MTIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTIU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Homoapomorphine Alkaloids : A study by Brossi, Burik, and Teitel (1968) explored the synthesis of polymethoxylated isoquinolines, leading to the efficient synthesis of homoapomorphine alkaloids, an important class of compounds in medicinal chemistry (Brossi, Burik, & Teitel, 1968).

Biomedical Applications

  • Anticancer Activity : Perković et al. (2016) synthesized novel urea and bis-urea derivatives with primaquine and demonstrated potent anticancer activities, particularly against breast carcinoma MCF-7 cell lines (Perković et al., 2016).
  • Stress-Induced Hyperarousal Treatment : Bonaventure et al. (2015) characterized a brain-penetrant, selective OX1R antagonist that could potentially treat psychiatric disorders related to stress or hyperarousal states (Bonaventure et al., 2015).

Analytical Chemistry Applications

  • Biomedical Analysis : Hirano et al. (2004) reported the development of a novel fluorophore, 6-Methoxy-4-quinolone, with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-16-6-2-13(3-7-16)10-11-20-19(24)21-15-5-8-17-14(12-15)4-9-18(23)22-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMMMCNRDVCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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